4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClNO3S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia .
Mode of Action
this compound acts as an inhibitor of CA IX . By binding to this enzyme, it prevents its normal function, which is to catalyze the reversible hydration of carbon dioxide . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This is the primary metabolic pathway used by tumor cells to produce energy in hypoxic conditions . By disrupting this pathway, the compound can hinder the growth and proliferation of tumor cells .
Result of Action
The result of the action of this compound is a significant reduction in tumor cell proliferation . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX, making these tumors particularly susceptible to the action of this compound . Other environmental factors, such as pH and the presence of other metabolites, may also influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation of the hydroxyl group would produce a sulfone .
Scientific Research Applications
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for anticancer and antimicrobial therapies.
Biological Studies: The compound is used to study enzyme inhibition and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide
- 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-chloro-N-(4-aminophenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to target enzymes compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGMZVNWOEDPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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